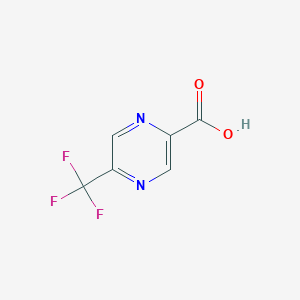

5-(Trifluoromethyl)pyrazine-2-carboxylic acid

Description

X-ray Crystallographic Analysis of Molecular Geometry

The molecular geometry of this compound has been established through structural databases, revealing key geometric parameters that define its three-dimensional architecture. The compound crystallizes with specific lattice parameters that accommodate the bulky trifluoromethyl substituent and the planar pyrazine ring system. The pyrazine ring maintains its characteristic aromatic geometry with nitrogen atoms positioned at the 1,4-positions relative to the carboxylic acid substituent.

The trifluoromethyl group exhibits tetrahedral geometry around the carbon center, with the carbon-fluorine bond lengths typical of strong carbon-halogen interactions. The orientation of this group relative to the pyrazine plane is influenced by steric and electronic factors, resulting in a specific dihedral angle that minimizes intramolecular strain while optimizing electronic interactions. The carboxylic acid functionality adopts a planar configuration, with the carbonyl oxygen and hydroxyl group positioned to facilitate potential hydrogen bonding interactions in the crystal lattice.

Intermolecular interactions within the crystal structure include hydrogen bonding between carboxylic acid groups of adjacent molecules, forming characteristic dimeric units commonly observed in carboxylic acid-containing compounds. The trifluoromethyl groups contribute to the overall packing efficiency through van der Waals interactions and dipole-dipole forces, influencing the crystal density and thermal stability. The nitrogen atoms in the pyrazine ring can participate in weak intermolecular interactions, further stabilizing the crystal structure.

Vibrational Spectroscopy (FT-IR/Raman) for Functional Group Identification

Vibrational spectroscopic analysis of this compound provides detailed information about the characteristic functional groups and their electronic environments. The carboxylic acid functionality exhibits distinctive spectroscopic signatures, with the carbonyl stretch typically appearing in the region around 1700-1750 cm⁻¹, while the broad hydroxyl stretch of the carboxylic acid group manifests in the 2500-3300 cm⁻¹ region. These bands are particularly diagnostic for confirming the presence and integrity of the carboxylic acid functionality.

The trifluoromethyl group contributes several characteristic vibrational modes to the spectrum, including carbon-fluorine stretching vibrations that appear in the 1000-1300 cm⁻¹ region. These modes are typically intense due to the high electronegativity difference between carbon and fluorine atoms, making them readily identifiable markers for the trifluoromethyl substituent. The symmetric and antisymmetric stretching modes of the three carbon-fluorine bonds create a characteristic pattern that serves as a fingerprint for this functional group.

The pyrazine ring system exhibits aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 cm⁻¹ region, along with characteristic aromatic carbon-hydrogen stretching modes above 3000 cm⁻¹. Ring breathing modes and out-of-plane bending vibrations provide additional structural information about the aromatic system. The combination of these vibrational signatures allows for unambiguous identification of the compound and assessment of its structural integrity.

Raman spectroscopy complements infrared analysis by highlighting vibrations that may be weak or absent in the infrared spectrum due to selection rule differences. The symmetrical vibrations of the trifluoromethyl group and the pyrazine ring are often more prominent in Raman spectra, providing additional confirmation of the molecular structure and symmetry properties.

Multinuclear NMR Spectral Assignments (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within this compound. Proton nuclear magnetic resonance spectroscopy reveals the aromatic proton environments within the pyrazine ring, with chemical shifts typically appearing in the 8-9 ppm region due to the electron-withdrawing effects of both the nitrogen atoms and the trifluoromethyl substituent. The carboxylic acid proton exhibits a characteristic downfield shift, appearing around 13 ppm, reflecting the highly deshielded environment created by the carbonyl oxygen.

The pyrazine ring protons show distinct coupling patterns that reflect their positions relative to the nitrogen atoms and substituents. The proton adjacent to the carboxylic acid group typically appears as the most downfield aromatic signal, while the proton meta to this position shows characteristic coupling to its ortho neighbor. The absence of additional aliphatic proton signals confirms the substitution pattern and the presence of the trifluoromethyl group rather than other alkyl substituents.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carboxylic acid carbon appears around 160-170 ppm, characteristic of carbonyl carbons in aromatic carboxylic acids. The pyrazine ring carbons exhibit chemical shifts in the 120-160 ppm region, with the carbon bearing the trifluoromethyl group showing significant downfield shift due to the electron-withdrawing nature of the substituent. The quaternary carbon of the trifluoromethyl group appears as a characteristic quartet around 120-125 ppm due to coupling with the three equivalent fluorine atoms.

Fluorine-19 nuclear magnetic resonance spectroscopy provides the most diagnostic information for the trifluoromethyl group, with the three equivalent fluorine atoms appearing as a single peak around -62 to -65 ppm. This chemical shift is characteristic of trifluoromethyl groups attached to aromatic systems and serves as an unambiguous identifier for this functional group. The coupling pattern observed in the fluorine spectrum can provide additional information about the electronic environment and the nature of neighboring substituents.

Density Functional Theory (DFT) Calculations for Electronic Structure

Computational analysis using density functional theory methods provides detailed insights into the electronic structure and properties of this compound. These calculations reveal the molecular orbital distribution and electronic density patterns that govern the compound's chemical behavior and reactivity. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the compound's electron-donating and electron-accepting capabilities, which are crucial for understanding its chemical reactivity.

The electron density distribution calculated through density functional theory shows significant polarization effects due to the trifluoromethyl substituent, which acts as a strong electron-withdrawing group. This polarization affects the entire molecular framework, influencing the basicity of the pyrazine nitrogen atoms and the acidity of the carboxylic acid group. The calculations predict enhanced acidity compared to unsubstituted pyrazine-2-carboxylic acid due to the stabilization of the conjugate base through electron withdrawal.

Geometric optimization calculations provide theoretical bond lengths, bond angles, and dihedral angles that can be compared with experimental crystallographic data. These calculations typically predict carbon-fluorine bond lengths of approximately 1.33-1.35 Å and carbon-carbon bond lengths within the pyrazine ring of 1.38-1.40 Å. The optimized geometry shows the trifluoromethyl group oriented to minimize steric interactions while maximizing electronic stabilization through conjugation with the aromatic system.

Vibrational frequency calculations complement experimental spectroscopic data by providing theoretical predictions of infrared and Raman frequencies. These calculations help in the assignment of experimental bands and provide insights into the normal modes of vibration. The calculated frequencies typically show good agreement with experimental values when appropriate scaling factors are applied, validating both the computational method and the experimental assignments.

Propriétés

IUPAC Name |

5-(trifluoromethyl)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-10-3(1-11-4)5(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVCRZPGVDGULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)pyrazine-2-carboxylic acid typically involves the introduction of a trifluoromethyl group into a pyrazine ring followed by carboxylation. One common method includes the reaction of 5-bromo-2-pyrazinecarboxylic acid with trifluoromethylating agents such as trifluoromethyl iodide under suitable conditions. The reaction is usually carried out in the presence of a base like potassium carbonate and a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent quality and scalability of the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming corresponding pyrazine N-oxides.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various substituted pyrazine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Pyrazine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 5-(Trifluoromethyl)pyrazine-2-carboxylic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its trifluoromethyl group imparts unique electronic properties that are beneficial in drug design.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of enzyme inhibitors and receptor modulators. Its derivatives have shown promise in the treatment of various diseases, including cancer and inflammatory conditions.

Industry: The compound is utilized in the synthesis of advanced materials, such as polymers and specialty chemicals, where its unique properties enhance performance characteristics like thermal stability and resistance to degradation.

Mécanisme D'action

The mechanism by which 5-(Trifluoromethyl)pyrazine-2-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors by increasing lipophilicity and electronic effects. This can lead to inhibition or modulation of biological pathways, making it a valuable scaffold in drug discovery.

Comparaison Avec Des Composés Similaires

Table 1: Cytostatic Activity of Selected Pyrazine Derivatives

Key Observations :

- Trifluoromethyl vs. Halogen Substituents: The CF₃ group in 6h enhances cytotoxicity but also increases toxicity to normal fibroblasts, whereas bromophenyl in 6c retains potency with reduced off-target effects .

- Amide Chain Length: In antimycobacterial derivatives (e.g., 1a–e), longer alkyl chains (e.g., pentylamino in 1c) reduce melting points (128–129°C vs.

Table 2: Insulino-Mimetic Activity of Metal Complexes

Insights :

- The CF₃ group in pyrazine-carboxylate ligands improves metal-binding affinity, enhancing insulino-mimetic effects .

Physicochemical Properties

- Melting Points: Derivatives with bulkier substituents (e.g., 6h: urea group) exhibit higher melting points (>150°C) compared to alkylamino analogues (1c: 128°C) .

- Solubility : The carboxylic acid group enhances aqueous solubility, while CF₃ and aryl groups increase lipophilicity, affecting bioavailability .

Activité Biologique

5-(Trifluoromethyl)pyrazine-2-carboxylic acid (TFPCA) is an organic compound characterized by its unique trifluoromethyl group attached to a pyrazine ring and a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, particularly in agriculture and pharmaceuticals. The following sections will explore its biological activity, including herbicidal properties, antimycobacterial effects, and structure-activity relationships.

- Molecular Formula : C₆H₃F₃N₂O₂

- Molecular Weight : Approximately 192.10 g/mol

- Structure : The trifluoromethyl group significantly enhances the lipophilicity of the compound, allowing it to interact effectively with various biological targets.

Herbicidal Activity

TFPCA exhibits notable herbicidal activity against certain weed species. Its mechanism is thought to involve the inhibition of specific metabolic pathways in target plants, which may be attributed to the trifluoromethyl substitution enhancing its efficacy compared to other pyrazine derivatives.

| Compound | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Trifluoromethyl group at 5-position | Herbicidal activity | Enhanced efficacy due to lipophilicity |

| 5-Fluoropyrazine-2-carboxylic acid | Fluorine instead of trifluoromethyl | Herbicidal activity | Less potent than TFPCA |

| Pyrazinoic acid | No halogen substituents | Antimicrobial properties | Used primarily in tuberculosis treatment |

Antimycobacterial Activity

Research indicates that TFPCA and its derivatives can exhibit antimycobacterial properties. For instance, related compounds have shown significant activity against Mycobacterium tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MICs) comparable to established antitubercular drugs like pyrazinamide.

Case Studies

- Study on Derivatives : A study evaluated various substituted pyrazine-2-carboxylic acids for their antimycobacterial activity. Compounds with higher lipophilicity and specific substitutions demonstrated enhanced activity against M. tuberculosis with MIC values ranging from 1.56 µg/mL for the most active compounds .

- Structure-Activity Relationship (SAR) : The presence of a trifluoromethyl group was found to significantly influence the biological activity of these compounds. For instance, modifications at the 5-position of the pyrazine ring led to variations in potency against mycobacterial strains .

The exact mechanism of action for TFPCA remains largely unexplored; however, it is hypothesized that its lipophilicity allows it to penetrate cellular membranes effectively, potentially disrupting metabolic processes within target organisms.

Q & A

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Trifluoromethylation | CF₃I, CuI, DMF, 80°C | Use of anhydrous solvents to prevent hydrolysis |

| Carboxylation | CO₂ (1 atm), K₂CO₃, 120°C | Extended reaction time (24–48 hrs) |

| Purification | Recrystallization (EtOH/H₂O) | Slow cooling to enhance crystal purity |

Reference to similar compounds (e.g., 3-(trifluoromethyl)pyrazine-2-carboxylic acid) confirms these pathways .

Which spectroscopic methods are most effective for characterizing the purity and structure of this compound?

Basic

Routine characterization employs:

- ¹H/¹³C NMR : To confirm substitution patterns on the pyrazine ring. The trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR) and carboxylic acid proton (δ ~13 ppm in ¹H NMR) are diagnostic .

- Mass Spectrometry (HRMS) : Validates molecular weight (MW = 221.1 g/mol) and detects impurities like unreacted precursors .

- TLC/HPLC : Monitors reaction progress and purity (>98% by reverse-phase HPLC with UV detection at 254 nm) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

How does the trifluoromethyl group influence the physicochemical properties of pyrazine-2-carboxylic acid derivatives?

Basic

The trifluoromethyl group:

- Enhances lipophilicity (logP increases by ~1.5 compared to non-fluorinated analogs), improving membrane permeability .

- Stabilizes the carboxylic acid via electron-withdrawing effects , lowering pKa (estimated pKa ~2.5 vs. ~4.5 for non-fluorinated analogs) .

- Introduces steric hindrance, affecting crystal packing (e.g., monoclinic vs. orthorhombic lattices) .

Q. Advanced

- DFT Calculations : Model transition states to predict preferred substitution sites (e.g., C5 vs. C3 positions). For example, the C5 position exhibits lower activation energy (ΔG‡ = 28.5 kcal/mol vs. 32.1 kcal/mol at C3) due to reduced steric hindrance .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways .

- AI-Powered Retrosynthesis : Tools like Pistachio or Reaxys propose viable routes by analyzing >10⁶ reactions, prioritizing steps with >80% historical yield .

Example : A computational screen identified CuI/1,10-phenanthroline as the optimal catalyst for C–CF₃ bond formation in pyrazines .

What analytical approaches are recommended for resolving discrepancies in reported bioactivity data of this compound derivatives across different studies?

Q. Advanced

- Dose-Response Reproducibility : Use standardized assays (e.g., IC₅₀ measurements in triplicate with Z’-factor >0.6) .

- SPR/Biacore : Quantify target binding affinity (KD) to rule out assay-specific artifacts .

- Metabolite Profiling (LC-MS/MS) : Confirm compound stability under assay conditions (e.g., pH 7.4 buffer vs. cell lysates) .

Case Study : A 2023 study resolved conflicting IC₅₀ values (3 µM vs. 15 µM) by identifying differential protein binding in serum-containing vs. serum-free assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.